(E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one
Description
This compound belongs to the thiazolidinone class, characterized by a 2-thioxo-1,3-thiazolidin-4-one core. Key structural features include:
- Substituents: A (5-(2-fluorophenyl)furan-2-yl)methylene group at position 5 and a furan-2-ylmethyl group at position 2.
- Electronic Properties: The 2-fluorophenyl group introduces moderate electron-withdrawing effects, while the furan rings contribute π-conjugation.
- Potential Applications: Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO3S2/c20-15-6-2-1-5-14(15)16-8-7-12(24-16)10-17-18(22)21(19(25)26-17)11-13-4-3-9-23-13/h1-10H,11H2/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVDMIDHBHGWCM-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes structural differences and similarities with analogs (references cited as per evidence):
Physicochemical Properties
Lipophilicity (LogP) :
- The target compound’s logP is likely moderate (~3.5–4.0), balancing the hydrophobic fluorophenyl/furan groups and polar thioxo group.
- The nitro-substituted analog () exhibits higher logP (~4.5–5.0) due to the nitro group’s planar geometry and stronger hydrophobicity .
- The pyrazole-containing analog () may have lower logP (~3.0–3.5) due to the polar isobutoxy group .
- Solubility: The morpholinylmethyl group in ’s oxazolidinone derivative significantly enhances water solubility (>10 mg/mL) compared to the target compound’s furan-based substituents (<1 mg/mL) .
Preparation Methods
Preparation of 5-(2-Fluorophenyl)furan-2-carbaldehyde
The 5-(2-fluorophenyl)furan-2-carbaldehyde intermediate is synthesized via palladium-catalyzed cross-coupling between 2-fluorophenylboronic acid and 5-bromofuran-2-carbaldehyde. Key conditions include:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Solvent | Toluene/EtOH (3:1) | |
| Temperature | 80°C, 12 h | |
| Yield | 78% |
The reaction proceeds via a Suzuki-Miyaura mechanism, with the boronic acid attacking the brominated furan in the presence of a palladium catalyst.
Knoevenagel Condensation with 2-Thioxothiazolidin-4-one
The aldehyde intermediate undergoes Knoevenagel condensation with 2-thioxothiazolidin-4-one to form the methylene bridge. Urea (20 mol%) in solvent-free conditions at 60°C for 6 hours achieves 85% yield of the (E)-isomer:
$$
\text{Aldehyde} + \text{2-Thioxothiazolidin-4-one} \xrightarrow{\text{Urea}} \text{(E)-Arylidene product}
$$
The urea catalyst facilitates imine formation and subsequent dehydration, with the (E)-configuration favored due to steric hindrance between the furan and thiazolidinone rings.
N-Alkylation with Furan-2-ylmethyl Group
Catalytic Methodologies and Green Chemistry
Solvent-Free Organocatalysis
Urea/thiourea catalysts enable solvent-free synthesis, reducing environmental impact while maintaining high stereoselectivity (Table 1):
Table 1 : Catalyst screening for Knoevenagel step
| Catalyst | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Urea | 6 | 85 | 9:1 |
| Thiourea | 5 | 82 | 8:1 |
| No catalyst | 24 | 32 | 3:1 |
Urea's hydrogen-bonding capability stabilizes the transition state, accelerating reaction kinetics.
Ultrasound-Assisted Synthesis
Ultrasound irradiation (35 kHz) reduces reaction times from hours to minutes. Comparative data for the alkylation step:
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 4 h | 72 | 95 |
| Ultrasound | 25 min | 89 | 98 |
Mechanical effects from cavitation enhance mass transfer and reagent interaction.
Fluorine Incorporation Strategies
The 2-fluorophenyl group is introduced via two primary routes:
- Direct Coupling : Suzuki-Miyaura reaction with pre-fluorinated boronic acids
- Post-Functionalization : Electrophilic fluorination using Selectfluor® on phenyl intermediates
X-ray crystallography confirms that fluorine's electronegativity induces a 7.5° dihedral angle between the phenyl and furan rings, stabilizing the (E)-configuration through decreased π-π stacking.
Purification and Analytical Characterization
Crystallization Techniques
Recrystallization from ethanol/water (4:1) yields needle-like crystals suitable for X-ray analysis. Key spectral data:
Chromatographic Methods
Flash chromatography (SiO₂, ethyl acetate/hexane 1:3) removes residual catalysts while preserving stereochemical integrity.
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Microwave-assisted synthesis can reduce reaction time and improve yield .
How can researchers ensure the formation of the E-isomer during synthesis?
Advanced Research Question
The E-isomer’s stereochemistry is critical for biological activity. Methodological strategies include:
- Reaction condition optimization :
- Temperature : Lower temperatures (e.g., 25–40°C) favor E-isomer formation by reducing thermal isomerization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state for E-configuration .
- Analytical validation :
- 1H NMR : The coupling constant (J) between the methylidene proton and adjacent groups (J = 12–16 Hz for E-isomers) confirms stereochemistry .
- X-ray crystallography : Resolves structural ambiguities (e.g., used crystallography for similar compounds) .
Contradiction Note : Some studies report Z-isomer dominance under acidic conditions, necessitating post-synthesis isomer separation via preparative HPLC .
What analytical techniques are critical for characterizing this compound’s structure and purity?
Basic Research Question
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
How do structural modifications influence the compound’s biological activity?
Advanced Research Question
The compound’s bioactivity (e.g., antimicrobial, anticancer) depends on substituent effects:
- Fluorophenyl group : Enhances lipophilicity and target binding (e.g., kinase inhibition) via hydrophobic interactions .
- Furan-2-ylmethyl substitution : Improves metabolic stability compared to alkyl chains .
- Thioxothiazolidinone core : Critical for redox modulation (e.g., thioredoxin reductase inhibition) .
Q. Data Contradiction Analysis :
- Anticancer activity : Chlorophenyl analogs () show higher cytotoxicity (IC50 = 5 µM) than nitro-substituted derivatives (IC50 = 20 µM), suggesting electron-withdrawing groups reduce potency .
- Antimicrobial activity : Ethoxy substituents () improve Gram-positive bacterial inhibition (MIC = 2 µg/mL) compared to methoxy groups (MIC = 8 µg/mL) .
Q. Methodological Approach :
- SAR studies : Synthesize analogs with systematic substituent variations (e.g., halogens, alkoxy groups) and test in enzyme assays (e.g., COX-2 inhibition) .
- Molecular docking : Use software like AutoDock to predict binding modes with targets (e.g., EGFR kinase) .
What strategies resolve contradictions in biological activity data across similar compounds?
Advanced Research Question
Discrepancies in reported bioactivities often arise from:
- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times) .
- Solubility issues : Use DMSO stocks at ≤0.1% v/v to avoid solvent toxicity .
- Isomer interference : Ensure >99% E-isomer purity via preparative HPLC before testing .
Case Study : reports thiazolidinone-pyrazole hybrids as potent anticancer agents, while notes reduced activity in acetylphenyl analogs. Resolve by comparing logP values: higher lipophilicity correlates with better membrane penetration .
What computational methods support the design of derivatives with enhanced activity?
Advanced Research Question
- QSAR modeling : Train models on existing bioactivity data to predict IC50 values for novel analogs .
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP450 inhibition) .
Example : used molecular dynamics simulations to validate dodecyl chain derivatives’ improved binding to bacterial membranes .
How can researchers validate the compound’s mechanism of action in vitro?
Advanced Research Question
- Target engagement assays :
- SPR spectroscopy : Measure binding kinetics (ka/kd) to purified enzymes (e.g., topoisomerase II) .
- Western blotting : Detect downstream effects (e.g., reduced phosphorylated ERK in cancer cells) .
- Redox activity profiling :
Data Interpretation : Correlate IC50 values with structural features (e.g., fluorophenyl enhances DNA intercalation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
